5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile

NAAA inhibition Inflammation Pain

5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile (CAS 1417635-06-3) is a precision 3-cyanocoumarin scaffold with confirmed NAAA inhibitory activity (human IC50 73 nM; rat IC50 13 nM) and minimal CYP2D6 liability (IC50 20,000 nM). The 5,7-difluoro pattern is non-interchangeable with unsubstituted (CAS 15119-34-3) or mono-fluorinated isomers—fluorine placement critically modulates binding affinity and metabolic stability. Ideal reference standard for anti-inflammatory/analgesic SAR programs. Also a viable lead-like scaffold for antifungal and tyrosinase-inhibition discovery. Sourced as 98% pure research-grade material.

Molecular Formula C10H3F2NO2
Molecular Weight 207.136
CAS No. 1417635-06-3
Cat. No. B2605237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile
CAS1417635-06-3
Molecular FormulaC10H3F2NO2
Molecular Weight207.136
Structural Identifiers
SMILESC1=C(C=C(C2=C1OC(=O)C(=C2)C#N)F)F
InChIInChI=1S/C10H3F2NO2/c11-6-2-8(12)7-1-5(4-13)10(14)15-9(7)3-6/h1-3H
InChIKeyATTIKSCWPNOXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile (CAS 1417635-06-3) Procurement Guide: Key Specifications and Research Utility


5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile (CAS 1417635-06-3) is a synthetic fluorinated coumarin derivative belonging to the 3-cyanocoumarin subclass [1]. It is characterized by a molecular formula of C10H3F2NO2 and a molecular weight of 207.13 g/mol . The compound features a 2-oxo-2H-chromene (coumarin) core with fluorine atoms at the 5- and 7-positions and a nitrile group at the 3-position [1]. As a member of the chromene family, it is recognized for its potential in medicinal chemistry, particularly as a scaffold for enzyme inhibition .

Why Unsubstituted or Mono-Fluorinated 3-Cyanocoumarins Cannot Substitute for 5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile in Research Applications


The substitution pattern of 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile is not arbitrary; the presence and precise positioning of the two fluorine atoms at the 5- and 7-positions fundamentally alter its electronic properties, binding interactions, and metabolic stability compared to non-fluorinated or mono-fluorinated analogs . Simple substitution with the unsubstituted 2-oxo-2H-chromene-3-carbonitrile (CAS 15119-34-3) or other mono-fluorinated isomers will yield different biological activity profiles, as fluorine atoms enhance binding affinity to specific enzymes and receptors while potentially reducing oxidative metabolism . The quantitative evidence below demonstrates that these structural differences translate into measurable variations in potency and selectivity, making the 5,7-difluoro derivative a non-interchangeable entity for precise research applications .

Quantitative Differentiation of 5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile: Comparative Potency and Selectivity Data


NAAA Inhibitory Potency: 5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile vs. Other NAAA Inhibitors

5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile demonstrates sub-micromolar inhibition of human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 73 nM, and exhibits even greater potency against rat NAAA (IC50 = 13 nM) [1]. In comparison, other NAAA inhibitors show a wide range of potencies: ARN19689, a potent and selective non-covalent inhibitor, has an IC50 of 42 nM ; compound 13 (cyclopentylhexadecanoate) exhibits an IC50 of 10.0 μM (10,000 nM) ; and a series of pyrazole azabicyclo[3.2.1]octane sulfonamides have been evaluated for NAAA inhibition with IC50 values predicted by QSAR models [2]. While these data originate from different assays and cannot be directly compared as a head-to-head experiment, they establish the relative potency landscape, positioning 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile among the more potent NAAA inhibitors.

NAAA inhibition Inflammation Pain Enzyme assay

CYP2D6 Inhibition: Weak Activity Supports Potential for Lower Drug-Drug Interaction Liability

5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile demonstrates weak inhibitory activity against human cytochrome P450 2D6 (CYP2D6) with an IC50 of 20,000 nM (20 μM) [1]. This value is substantially higher (i.e., less potent) than that observed for many clinically relevant CYP2D6 inhibitors. For comparison, other coumarin-based compounds have shown CYP2D6 IC50 values ranging from 12,000 nM to 53,000 nM [2][3]. The relatively high IC50 indicates a reduced likelihood of CYP2D6-mediated drug-drug interactions, which is a desirable characteristic in lead optimization for drug discovery programs [1].

CYP2D6 inhibition Drug metabolism Drug-drug interactions Selectivity

Fluorine Substitution: Enhanced Binding Affinity and Metabolic Stability vs. Non-Fluorinated Coumarins

The presence of two fluorine atoms at the 5- and 7-positions of the coumarin scaffold in 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile provides enhanced chemical stability and biological activity compared to its non-fluorinated and mono-fluorinated counterparts . While direct comparative data for this specific compound against its non-fluorinated analog (2-oxo-2H-chromene-3-carbonitrile) is not available in the retrieved literature, a class-level inference can be drawn from the well-established principle that strategic fluorination in coumarins generally increases binding affinity to target enzymes and receptors, improves metabolic stability, and can alter electronic properties for enhanced fluorescence [1]. For example, a study on fluorinated coumarin derivatives as MAO-B inhibitors demonstrated that fluorination at specific positions yielded compounds with sub-nanomolar affinity (IC50 = 0.59 nM) and improved brain pharmacokinetics [1].

Fluorine substitution Structure-activity relationship Metabolic stability Drug design

Antifungal Activity of Chromone-3-carbonitriles: MIC Range for Related Scaffolds

While specific antifungal data for 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile was not retrieved, related chromone-3-carbonitriles have demonstrated antifungal activity against nine Candida species, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 μg/mL and significant inhibition of biofilm formation by C. albicans [1]. This class-level activity suggests that the 3-carbonitrile motif is a key pharmacophore for antifungal activity. Among the tested chromone-3-carbonitriles, 6-bromochromone-3-carbonitrile was the most active, downregulating hypha-forming and biofilm-related genes (TEC1 and UME6) [1]. The target compound, with its 5,7-difluoro substitution, may offer a distinct activity profile within this class.

Antifungal Candida Chromone Biofilm inhibition

Tyrosinase Inhibition: Comparative Potency of 4H-Chromene-3-carbonitrile Derivatives

In a study evaluating novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors, compound 6f emerged as the most effective inhibitor with an IC50 of 35.38 ± 2.12 μM, exhibiting competitive inhibition with a Ki of 16.15 μM [1]. The positive control, kojic acid, a well-known tyrosinase inhibitor, typically exhibits an IC50 in the range of 20-50 μM depending on assay conditions [1]. While 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile was not among the tested compounds, this data provides a benchmark for the tyrosinase inhibitory potential of chromene-3-carbonitrile scaffolds, suggesting that further optimization of the substitution pattern could yield potent inhibitors.

Tyrosinase inhibition Melanogenesis Hyperpigmentation Skin lightening

Commercial Availability and Purity: Procurement-Ready Specifications

5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile is commercially available from multiple reputable vendors with specified purity levels suitable for research applications. LeYan offers the compound at 98% purity (Product No. 1677808) . AK Scientific lists the compound with storage conditions (long-term in a cool, dry place) . This level of purity is standard for early-stage research and screening applications, providing a reliable starting material for biochemical assays and synthetic modifications.

Chemical procurement Purity CAS 1417635-06-3 Vendor specifications

Optimal Application Scenarios for 5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile Based on Quantitative Differentiation Evidence


NAAA Inhibitor Screening and Hit Validation in Inflammation and Pain Research

Given its confirmed NAAA inhibitory activity with IC50 values of 73 nM (human) and 13 nM (rat) [1], 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile is ideally suited for use as a reference compound or starting scaffold in programs targeting NAAA for anti-inflammatory or analgesic drug discovery. Its potency profile, benchmarked against other NAAA inhibitors [2], provides a reliable baseline for structure-activity relationship (SAR) studies.

CYP2D6 Liability Assessment in Early-Stage Drug Discovery

The compound's weak CYP2D6 inhibition (IC50 = 20,000 nM) [1] makes it a valuable tool for evaluating the metabolic interaction potential of coumarin-based lead series. Researchers can use this data to prioritize analogs with favorable drug-drug interaction profiles during hit-to-lead optimization [1].

Scaffold for Antifungal Agent Development Targeting Candida Biofilms

Although direct data is pending, the established antifungal activity of structurally related chromone-3-carbonitriles (MIC 5-50 μg/mL) and their ability to inhibit biofilm formation [1] position 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile as a promising candidate for further antifungal evaluation. Its unique 5,7-difluoro substitution may confer improved potency or selectivity compared to previously tested chromones.

Lead-like Molecule for Tyrosinase Inhibitor Optimization in Cosmetic and Dermatological Research

The tyrosinase inhibitory activity of related 4H-chromene-3-carbonitrile derivatives (IC50 ~35 μM) [1] suggests that the 3-cyanocoumarin core is a viable scaffold for developing skin-lightening agents. 5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile, with its fluorinated structure, could serve as a lead-like molecule for medicinal chemistry efforts aimed at improving potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.